23-Hydroxybudesonide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

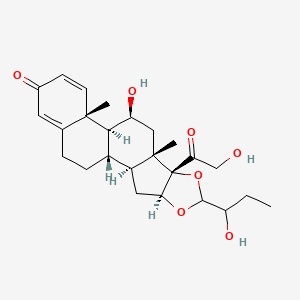

23-Hydroxybudesonide, also known as this compound, is a useful research compound. Its molecular formula is C25H34O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

23-Hydroxybudesonide is a metabolite of Budesonide , which is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The mode of action of this compound is likely similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This results in a reduction of inflammation and associated symptoms .

Biochemical Pathways

Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids . The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as this compound .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites . In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours .

Result of Action

The result of the action of this compound is likely to be similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It reduces inflammation and associated symptoms in these conditions .

Action Environment

The action of this compound, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide . Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide .

生化分析

Biochemical Properties

23-Hydroxybudesonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which hydroxylates budesonide to form this compound . This interaction is essential for the biotransformation of budesonide, affecting its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with glucocorticoid receptors, influencing anti-inflammatory responses.

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to decreased cellular activation and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with glucocorticoid receptors. Upon binding, it induces a conformational change in the receptor, facilitating its translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes . This process results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound may inhibit the activity of certain enzymes involved in the inflammatory cascade, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects such as immunosuppression and metabolic disturbances may occur. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates budesonide to form this compound . This metabolite can undergo further biotransformation, including conjugation reactions, to form more water-soluble compounds for excretion. The metabolic pathways of this compound also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

生物活性

23-Hydroxybudesonide is a significant metabolite of Budesonide, a synthetic glucocorticoid widely used in the treatment of various inflammatory conditions, including asthma and inflammatory bowel disease. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and pharmacological properties. This article reviews the compound's mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.

This compound exerts its effects primarily through interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it induces a conformational change that allows the receptor-ligand complex to translocate to the nucleus. Here, it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of anti-inflammatory genes while suppressing pro-inflammatory cytokines such as TNF-α and interleukins 1 and 6 .

Key Mechanisms:

- Receptor Binding: High affinity for GR, leading to potent anti-inflammatory effects.

- Gene Regulation: Modulation of gene expression involved in inflammatory responses.

- Cytokine Suppression: Inhibition of pro-inflammatory cytokine production in immune cells.

Pharmacokinetics

The pharmacokinetics of this compound mirrors that of Budesonide, characterized by rapid absorption following inhalation or oral administration. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates Budesonide to form this compound .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid after inhalation |

| Metabolism | CYP3A4-mediated |

| Bioavailability | Approximately 39% (inhaled) |

| Half-life | 2-3.6 hours |

| Volume of Distribution | 2.2-3.9 L/kg |

| Protein Binding | 85-90% in plasma |

As a metabolite of Budesonide, this compound participates in various biochemical reactions. It influences cellular processes by modulating signaling pathways and gene expression. Notably, it interacts with enzymes such as CYP3A4 during its metabolism .

Cellular Effects:

- Modulates cell signaling pathways.

- Influences gene expression related to inflammation.

- Reduces inflammation through suppression of cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic effects of this compound:

-

Animal Model Studies:

- In rodent models, varying doses of this compound demonstrated significant anti-inflammatory effects without major adverse effects at therapeutic levels.

- Studies indicated that higher doses could lead to increased efficacy in reducing inflammation markers.

-

Clinical Trials:

- A trial involving patients with ulcerative colitis showed that Budesonide (and its metabolites) effectively induced remission in a subset of patients, suggesting the role of this compound in clinical efficacy .

- Comparative studies highlighted that Budesonide exhibits superior efficacy over other glucocorticoids due to its unique metabolic profile and receptor affinity .

- Long-term Safety Studies:

属性

CAS 编号 |

109423-03-2 |

|---|---|

分子式 |

C25H34O7 |

分子量 |

446.5 g/mol |

IUPAC 名称 |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20+,21+,22?,23-,24-,25+/m0/s1 |

InChI 键 |

OBFKEHNWUXWRPI-BZGQYQIDSA-N |

SMILES |

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |

手性 SMILES |

CCC(C1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |

规范 SMILES |

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |

同义词 |

(11β,16α)-11,21-Dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |

产品来源 |

United States |

Q1: What is known about the formation of 23-hydroxybudesonide?

A1: The research indicates that this compound is tentatively identified as a metabolite specifically produced from the 22S epimer of budesonide during its metabolism in the liver. [] This metabolic pathway appears to involve the oxidation of the unique 16α, 17α-acetal substituent present in budesonide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。